molecular formula C8H10N2O2 B2622086 N-(isoxazol-3-yl)cyclobutanecarboxamide CAS No. 1880970-86-4

N-(isoxazol-3-yl)cyclobutanecarboxamide

Cat. No. B2622086
CAS RN: 1880970-86-4
M. Wt: 166.18
InChI Key: KLBIIEBYHVSSFW-UHFFFAOYSA-N
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Description

“N-(isoxazol-3-yl)cyclobutanecarboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles form an important class of 1,2-azoles and have been the subject of research in medicinal chemistry due to their synthetic availability, special chemical and biological properties, and widespread practical use .


Synthesis Analysis

The synthesis of isoxazoles has been a field of study for decades. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Antiviral Applications

The compound has been used in the synthesis of honokiol derivatives, which have shown potential as viral entry inhibitors against SARS-CoV-2 . These derivatives have demonstrated antiviral entry effects with IC50 values of 29.23 and 9.82 µM, respectively .

Antimicrobial Applications

Oxazole derivatives, including the compound , have demonstrated significant antimicrobial activity . They have been used in the synthesis of various compounds that have shown effectiveness against bacterial strains such as S. aureus, S. pyogenes, P. aeruginosa, and E. coli .

Anticancer Applications

Oxazole derivatives have shown potential as anticancer agents . The substitution of various groups on the isoxazole ring imparts different activity, and several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities .

Anti-Inflammatory Applications

The compound has been used in the synthesis of various derivatives that have shown anti-inflammatory activity . This makes it a valuable compound in the development of new anti-inflammatory drugs .

Anticonvulsant Applications

Some derivatives of the compound have shown potential as anticonvulsants . For example, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione were synthesized and screened for their protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .

Antidepressant Applications

Oxazole derivatives, including the compound , have shown potential as antidepressants . This makes it a valuable compound in the development of new antidepressant drugs .

Immunosuppressant Applications

The compound has been used in the synthesis of various derivatives that have shown immunosuppressant activity . This makes it a valuable compound in the development of new immunosuppressant drugs .

Antioxidant Applications

Oxazole derivatives have shown potential as antioxidants . The substitution of various groups on the isoxazole ring imparts different activity, making it a valuable compound in the development of new antioxidant drugs .

Mechanism of Action

While the specific mechanism of action for “N-(isoxazol-3-yl)cyclobutanecarboxamide” is not mentioned in the search results, many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . With their synthetic availability and special chemical and biological properties, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles . This undoubtedly contributes to the active development of medicinal chemistry .

properties

IUPAC Name

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(6-2-1-3-6)9-7-4-5-12-10-7/h4-6H,1-3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBIIEBYHVSSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-oxazol-3-yl)cyclobutanecarboxamide

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